3-Fluoro-6-phenylpyridazine

Description

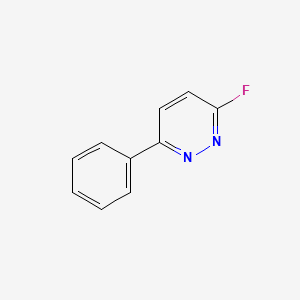

3-Fluoro-6-phenylpyridazine (C₁₀H₇FN₂, MW: 174.17 g/mol) is a fluorinated pyridazine derivative characterized by a fluorine atom at the 3-position and a phenyl group at the 6-position of the pyridazine ring. Its synthesis involves nucleophilic aromatic substitution (SNAr) of 3-chloro-6-phenylpyridazine with a fluoride source, achieving a 91% yield under optimized conditions . Key physical properties include a melting point of 129–131°C and distinct ¹H NMR signals (δ 7.29 ppm for the pyridazine ring proton adjacent to fluorine) .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIXXQHECKIGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluoro-6-phenylpyridazine can be achieved through various synthetic routes. One common method involves the fluorination of pyridazine derivatives. Another approach involves the Suzuki–Miyaura coupling reaction, where a halogenated pyridazine derivative reacts with a phenylboronic acid in the presence of a palladium catalyst to form the desired product .

Chemical Reactions Analysis

3-Fluoro-6-phenylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the 3-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

One of the most significant applications of 3-fluoro-6-phenylpyridazine is its role as an anti-inflammatory agent. Research indicates that derivatives of this compound exhibit potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Some synthesized derivatives have demonstrated superior COX-2 inhibitory activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. This suggests potential for developing new anti-inflammatory medications with improved safety profiles, as these compounds have been shown to be non-ulcerogenic compared to traditional NSAIDs.

Anticancer Activity

this compound and its derivatives have also been investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, enhancing the efficacy of conventional chemotherapy agents such as doxorubicin. For instance, a study indicated that these compounds could inhibit tumor growth in breast cancer models while promoting cancer cell apoptosis. The mechanism behind this activity is believed to involve the modulation of various signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications as well. Research on related pyridazine derivatives has revealed significant activity against various pathogens, including bacteria and fungi. Notably, some derivatives exhibited low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, indicating potential for development as anti-tubercular agents. Additionally, studies have highlighted moderate to excellent antifungal activities against phytopathogenic fungi.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. The presence of specific substituents can significantly influence the compound's biological efficacy. A summary of key findings related to SAR is presented below:

| Substituent | Activity Type | Observed Effect | IC50 Values (µM) |

|---|---|---|---|

| Fluorine at 3-position | COX-2 Inhibition | Enhanced anti-inflammatory | < 1 |

| Phenyl group at 6-position | Anticancer Activity | Induces apoptosis | Varies by derivative |

| Methyl substitution | Antimicrobial Activity | Moderate inhibition | Varies |

Case Studies

Case Study: Anti-Tubercular Activity

A study aimed at identifying new anti-tubercular agents synthesized several pyridazine derivatives, including this compound. Among these, the compound demonstrated significant potency against Mycobacterium tuberculosis, with an IC50 value as low as 1.35 µM. This finding positions it as a promising candidate for further development in combating tuberculosis.

Case Study: Neuroprotective Potential

Another investigation explored the neuroprotective effects of similar compounds on neuroblastoma cell lines. Results indicated that certain derivatives could protect against oxidative stress-induced cell death, suggesting their potential application in treating neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-phenylpyridazine is not well-documented. similar pyridazine derivatives exert their effects by interacting with specific molecular targets and pathways. For example, some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . The presence of the fluorine atom may enhance the compound’s binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridazine core significantly alter molecular weight, solubility, and reactivity. Below is a comparative analysis:

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase electronic withdrawal compared to chlorine, favoring SNAr reactions .

- Bulkier Substituents : Piperazine () and triazolo groups () reduce solubility but may improve target binding in drug design.

- Safety Profiles: While this compound lacks explicit hazard data, analogs like the triazolo-pyridazine derivative are noted for low toxicity .

Reactivity Trends :

Biological Activity

3-Fluoro-6-phenylpyridazine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a pyridazine ring with a fluorine atom at the 3-position and a phenyl group at the 6-position, which contributes to its unique chemical properties and biological efficacy. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is , and its structure enhances its reactivity compared to similar compounds. The presence of the fluorine atom is particularly significant as it influences the compound's binding affinity and selectivity towards biological targets.

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit promising anti-inflammatory activity, particularly as cyclooxygenase-2 (COX-2) inhibitors. Some synthesized derivatives have shown better COX-2 inhibitory activity than established drugs like celecoxib, making them potential candidates for anti-inflammatory therapies .

Table 1: Comparison of COX-2 Inhibitory Activity

| Compound Name | IC50 (nM) | Reference |

|---|---|---|

| This compound | 16.76 | |

| Celecoxib | 17.79 | |

| Novel derivatives (4a, 4b, 5a) | 17.45 - 17.15 |

2. Neuroprotective Effects

A derivative of 3-amino-6-phenylpyridazine has been identified as a selective inhibitor of glial activation, which is crucial in neuroinflammatory conditions. This compound effectively blocks the production of pro-inflammatory cytokines like IL-1 beta and nitric oxide without inhibiting beneficial glial functions, suggesting its potential in treating neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes, particularly COX enzymes.

- Receptor Modulation : It interacts with receptors that mediate inflammatory responses.

- Cellular Pathway Disruption : It interferes with signaling pathways that regulate cell growth and inflammation.

Case Studies

Several studies have explored the efficacy of this compound derivatives in various models:

- In Vivo Studies : In animal models, compounds derived from this compound demonstrated significant reductions in inflammatory markers and improved outcomes in conditions mimicking arthritis and other inflammatory diseases.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding modes of these compounds to COX enzymes, providing insights into their mechanism of action and guiding further development of more potent inhibitors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-6-phenylpyridazine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization reactions or cross-coupling strategies. For example, halogenated pyridazines may undergo Suzuki-Miyaura coupling with fluorophenyl boronic acids to introduce the phenyl group. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF vs. THF), and temperature. Reaction progress can be monitored via TLC or HPLC-MS. Post-synthesis purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

- Methodological Answer : A combination of techniques is required:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and fluorine integration.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- Single-crystal X-ray diffraction (if crystalline) to resolve bond lengths, angles, and intermolecular interactions, as seen in related pyridazine derivatives .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition assays (e.g., phosphodiesterase or kinase activity) using fluorogenic substrates.

- Receptor binding studies (radioligand displacement) to assess affinity for GPCRs or ion channels.

- Cellular viability assays (MTT or ATP-based) to evaluate cytotoxicity. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate replicates .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform docking studies (AutoDock Vina, Schrödinger) to predict binding modes to target proteins (e.g., kinases).

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with activity.

- Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound analogs?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal incubation), permeability (Caco-2 assays), and metabolic clearance (CYP450 inhibition).

- Toxicogenomics : Compare gene expression profiles in cell lines vs. animal models to identify off-target effects.

- Dose recalibration : Adjust dosing regimens based on bioavailability differences (e.g., AUC calculations from PK/PD models) .

Q. How does X-ray crystallography elucidate the structure-property relationship of this compound in solid-state formulations?

- Methodological Answer :

- Grow single crystals via slow evaporation (e.g., acetonitrile/water mixtures).

- Analyze crystal packing to identify halogen bonding (C–F⋯π interactions) or π-stacking, which influence solubility and stability.

- Compare with PXRD data of bulk material to confirm polymorphic consistency .

Q. What mechanistic studies are required to confirm the role of the fluorine substituent in this compound’s pharmacological activity?

- Methodological Answer :

- Synthesize defluorinated analogs (e.g., 3-H-6-phenylpyridazine) to compare potency.

- Conduct isotope labeling (¹⁹F NMR) to track metabolic pathways.

- Perform ab initio calculations (Gaussian) to assess electronic effects (σₚ values) on binding energetics .

Methodological Best Practices

Q. How should researchers address reproducibility issues in synthesizing this compound derivatives?

- Guidance :

- Document reaction parameters meticulously (e.g., inert atmosphere, moisture sensitivity).

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR yield calculations.

- Share raw data (HPLC chromatograms, spectral files) in supplementary materials for peer review .

Q. What criteria should be prioritized when designing a structure-activity relationship (SAR) study for this compound?

- Guidance : Apply the FINER framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.